molecular formula C10H19NO2 B2880790 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine CAS No. 99176-23-5

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine

Cat. No.: B2880790
CAS No.: 99176-23-5
M. Wt: 185.267
InChI Key: GNWNLEUMWKOIGI-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[45]dec-6-yl)ethylamine is a chemical compound characterized by a spirocyclic structure containing a 1,4-dioxane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method starts with 2-acetylcyclohexanone, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity. The spirocyclic structure may also contribute to its unique binding properties and stability in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine is unique due to its specific spirocyclic structure and the position of the ethylamine group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWNLEUMWKOIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CCN)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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